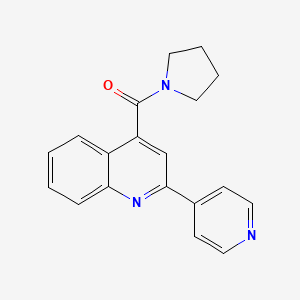
2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate, also known as BON, is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. BON is a synthetic molecule that belongs to the class of benzoates and is used in various fields, including pharmaceuticals, biotechnology, and chemical synthesis.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate has been extensively studied for its various applications in scientific research. One of the major applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate is not fully understood. However, studies have shown that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. This compound has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate has several advantages for use in laboratory experiments. This compound is readily available, and its synthesis is relatively simple. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, this compound has some limitations for use in laboratory experiments. This compound has low solubility in water, which can limit its use in aqueous systems. This compound is also sensitive to light and heat, which can lead to degradation over time.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate. One area of interest is the development of novel therapeutic agents based on this compound. Researchers are exploring the use of this compound derivatives for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new synthetic methods for this compound and its derivatives. Researchers are exploring new methods for synthesizing this compound that are more efficient and environmentally friendly. Finally, researchers are exploring the use of this compound in nanotechnology and materials science. This compound has been shown to have unique properties that make it suitable for use in the development of new materials and devices.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 3-hydroxy-4-nitrobenzoic acid with 2-(4-bromophenyl)-2-oxoacetic acid in the presence of a catalyst. The reaction is carried out in a suitable solvent, such as dichloromethane or ethyl acetate, under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound.
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-hydroxy-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO6/c16-11-4-1-9(2-5-11)14(19)8-23-15(20)10-3-6-12(17(21)22)13(18)7-10/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFIIRYSZZNQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B6084279.png)
![(3-chlorophenyl){1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanone](/img/structure/B6084287.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(2-pyridinylcarbonyl)prolinamide](/img/structure/B6084294.png)
![6-[3-(hydroxymethyl)-1-piperidinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6084302.png)
![N-1,3-thiazol-2-ylbicyclo[6.1.0]non-4-ene-9-carboxamide hydrochloride](/img/structure/B6084318.png)
![N-(5-{[(2-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6084321.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(propylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6084334.png)
![methyl 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6084337.png)

![1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6084351.png)

![N-methyl-1-(1-naphthylmethyl)-N-[(5-phenyl-3-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084378.png)
![2,3,4-pentanetrione 3-[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)hydrazone]](/img/structure/B6084393.png)
methanone](/img/structure/B6084400.png)